N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N'-ethylurea
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Overview
Description
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-ethylurea is a synthetic organic compound belonging to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications . This compound features a bromine atom, a pyrrolidine sulfonyl group, and an ethylurea moiety, making it a unique and complex molecule.
Preparation Methods
The synthesis of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-ethylurea typically involves multiple steps, starting with the preparation of the indole core. One common method for synthesizing indole derivatives is the Fischer indole synthesis, which involves the reaction of phenylhydrazine with ketones or aldehydes in the presence of an acid catalyst
Chemical Reactions Analysis
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-ethylurea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Scientific Research Applications
Mechanism of Action
The mechanism of action of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-ethylurea involves its interaction with specific molecular targets. The indole core allows the compound to bind to various receptors and enzymes, modulating their activity. The bromine atom and the sulfonyl group enhance the compound’s binding affinity and selectivity towards its targets . The ethylurea moiety contributes to the compound’s overall stability and solubility, facilitating its biological activity.
Comparison with Similar Compounds
N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-ethylurea can be compared to other indole derivatives such as:
5-Bromo-3-(pyrrolidin-1-ylsulfonyl)-1H-indole-2-carboxamide: This compound shares a similar structure but differs in the functional groups attached to the indole core.
Indole-3-acetic acid: A naturally occurring indole derivative with plant hormone activity.
1-(3-Bromo-5-methylphenyl)pyrrolidine: Another brominated indole derivative with different biological activities.
The uniqueness of N-[5-Bromo-3-(pyrrolidine-1-sulfonyl)-1H-indol-2-yl]-N’-ethylurea lies in its combination of functional groups, which confer specific chemical and biological properties that are distinct from other indole derivatives.
Properties
CAS No. |
918494-06-1 |
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Molecular Formula |
C15H19BrN4O3S |
Molecular Weight |
415.3 g/mol |
IUPAC Name |
1-(5-bromo-3-pyrrolidin-1-ylsulfonyl-1H-indol-2-yl)-3-ethylurea |
InChI |
InChI=1S/C15H19BrN4O3S/c1-2-17-15(21)19-14-13(24(22,23)20-7-3-4-8-20)11-9-10(16)5-6-12(11)18-14/h5-6,9,18H,2-4,7-8H2,1H3,(H2,17,19,21) |
InChI Key |
QZUJWTSQHWLBPM-UHFFFAOYSA-N |
Canonical SMILES |
CCNC(=O)NC1=C(C2=C(N1)C=CC(=C2)Br)S(=O)(=O)N3CCCC3 |
Origin of Product |
United States |
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